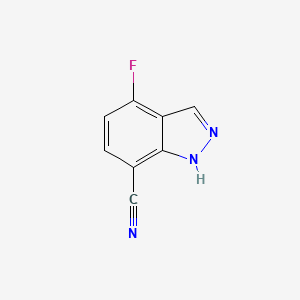

4-Fluoro-1H-indazole-7-carbonitrile

Overview

Description

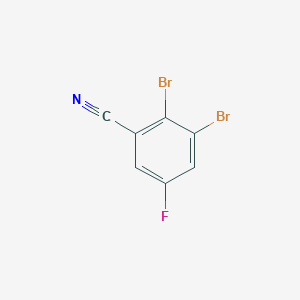

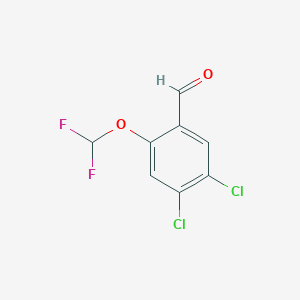

“4-Fluoro-1H-indazole-7-carbonitrile” is a chemical compound with the CAS Number: 1408058-17-2 . It has a linear formula of C8H4FN3 .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of research in recent years . The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) . The molecular weight of this compound is 161.14 .

Chemical Reactions Analysis

“this compound” can be further functionalized via nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 161.14 and a linear formula of C8H4FN3 .

Scientific Research Applications

Synthesis of Novel Compounds

4-Fluoro-1H-indazole-7-carbonitrile has been utilized in the synthesis of novel compounds with potential biological activities. For instance, Yakaiah et al. (2008) described the synthesis of pyrimidine and annulated pyrimidine fused indazole derivatives using indazole regioisomers. These compounds were then evaluated for their antimicrobial activity, with some showing significant activity against various bacterial and fungal species (Yakaiah et al., 2008).

Catalytic Applications

The compound has also been used in catalysis. For example, Rao et al. (2006) employed fluoro substituted 3-aryl-propynenitriles in a 1,3-dipolar-cycloaddition reaction to synthesize N-benzyl-1,2,3-triazoles and N-methyl-pyrazoles, demonstrating the compound's versatility in organic synthesis (Rao et al., 2006).

Anticancer Activity

In the field of cancer research, the compound has been a key ingredient in synthesizing potential anticancer agents. Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibitory effects on the proliferation of some cancer cell lines (Hao et al., 2017).

Fluorescence and Photophysical Studies

Studies on fluorescence properties and photophysical behavior of derivatives have been conducted, as evidenced by the work of Singh et al. (2017), who synthesized and characterized a new fluorescent compound containing 1,2,3-triazole moiety and studied its properties using density functional theory (Singh et al., 2017).

Antibacterial Activities

Rahmani et al. (2014) developed a novel series of compounds that exhibited strong green fluorescence properties and potent antibacterial activity, showcasing the utility of the compound in developing new antibacterial agents (Rahmani et al., 2014).

Mechanism of Action

Target of Action

Indazole-containing compounds have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 4-Fluoro-1H-indazole-7-carbonitrile.

Biochemical Pathways

Given the potential kinase targets, it is plausible that this compound could affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Given the potential kinase targets, it is plausible that this compound could have effects on cell cycle progression and cell volume regulation .

Safety and Hazards

Future Directions

“4-Fluoro-1H-indazole-7-carbonitrile” is a powerful chromophore unit and can be used in the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . It can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Over time, the compound may degrade, leading to a decrease in its biological activity. Long-term exposure to this compound can also result in changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as inhibition of tumor growth or modulation of metabolic pathways. High doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, the compound may be targeted to the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name |

4-fluoro-1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALJWEONZADKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)